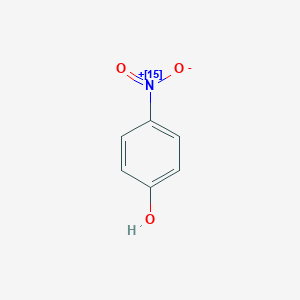
4-Nitrophenol-15N
货号 B140049
分子量: 140.1 g/mol
InChI 键: BTJIUGUIPKRLHP-CDYZYAPPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07875739B2
Procedure details


Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)([O:6][CH2:7][CH3:8])=[O:5]>CO>[P:4]([O:9][CH3:10])([O:6][CH2:7][CH3:8])([O:3][CH2:2][CH3:1])=[O:5].[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([OH:9])[CH:11]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing La3+ ions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(OCC)(OCC)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07875739B2
Procedure details


Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)([O:6][CH2:7][CH3:8])=[O:5]>CO>[P:4]([O:9][CH3:10])([O:6][CH2:7][CH3:8])([O:3][CH2:2][CH3:1])=[O:5].[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([OH:9])[CH:11]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing La3+ ions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(OCC)(OCC)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07875739B2
Procedure details


Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)([O:6][CH2:7][CH3:8])=[O:5]>CO>[P:4]([O:9][CH3:10])([O:6][CH2:7][CH3:8])([O:3][CH2:2][CH3:1])=[O:5].[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([OH:9])[CH:11]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing La3+ ions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(OCC)(OCC)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07875739B2
Procedure details


Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)([O:6][CH2:7][CH3:8])=[O:5]>CO>[P:4]([O:9][CH3:10])([O:6][CH2:7][CH3:8])([O:3][CH2:2][CH3:1])=[O:5].[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([OH:9])[CH:11]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing La3+ ions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(OCC)(OCC)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
